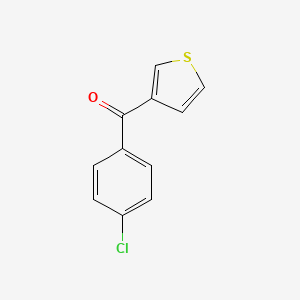

3-(4-Chlorobenzoyl)thiophene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClOS/c12-10-3-1-8(2-4-10)11(13)9-5-6-14-7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRXOWGOSPXHTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CSC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80578515 | |

| Record name | (4-Chlorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896618-56-7 | |

| Record name | (4-Chlorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Chlorobenzoyl Thiophene and Its Advanced Derivatives

Strategic Approaches to the Core Thiophene (B33073) Nucleus with Chlorobenzoyl Substitution

The introduction of the 4-chlorobenzoyl moiety onto a thiophene ring is a key transformation that can be achieved through several synthetic routes. These methods primarily involve either the direct acylation of a thiophene precursor or the construction of the thiophene ring itself with the aroyl group already incorporated.

Friedel-Crafts Acylation and Related Aroylation Reactions

The Friedel-Crafts acylation is a classic and widely employed method for the introduction of an acyl group onto an aromatic ring. In the context of thiophene, this reaction is a powerful tool for the synthesis of aryl thienyl ketones. The reaction typically involves the use of an acylating agent, such as an acyl chloride or anhydride, and a Lewis acid catalyst.

The regioselectivity of the Friedel-Crafts acylation of unsubstituted thiophene is highly specific, favoring substitution at the 2-position (or the equivalent 5-position). This preference is attributed to the greater stability of the cationic intermediate formed upon electrophilic attack at the α-carbon compared to the β-carbon. The intermediate for 2-acylation can be described by three resonance structures, which allows for more effective delocalization of the positive charge, whereas the intermediate for 3-acylation has only two resonance contributors. stackexchange.comwikipedia.org Consequently, direct Friedel-Crafts acylation of thiophene with 4-chlorobenzoyl chloride predominantly yields 2-(4-chlorobenzoyl)thiophene. To obtain the 3-substituted isomer, strategies involving blocking groups or the use of 3-substituted thiophene precursors are often necessary.

| Catalyst | Acylating Agent | Solvent | Temperature | Product | Yield | Reference |

| AlCl₃ | Benzoyl chloride | Nitrobenzene | 25°C | 2-Benzoylthiophene | - | scribd.com |

| SnCl₄ | Acyl chloride | - | - | 2-Acylthiophene | Good | - |

| Yb(OTf)₃ | Acetic anhydride | [BPy][BF₄] | - | 2-Acetylthiophene (B1664040) | 92% | zenodo.org |

| ZnO | Benzoyl chloride | - | - | 4-Methoxybenzophenone | 95% | researchgate.net |

An alternative to using 4-chlorobenzoyl chloride is the utilization of 4-chlorobenzotrichloride (B167033) in the presence of a Lewis acid like aluminum chloride (AlCl₃). This method provides an indirect route to the desired aroylthiophene. The reaction proceeds through the formation of a dichlorocarbenium ion intermediate, which then acts as the electrophile in the acylation reaction. Subsequent hydrolysis of the resulting intermediate yields the ketone.

For instance, the aroylation of 2-acetylthiophene with 4-chlorobenzotrichloride in the presence of AlCl₃ has been reported to yield 2-acetyl-4-(4-chlorobenzoyl)thiophene. This demonstrates the feasibility of using benzotrichloride (B165768) derivatives as acylating precursors for thiophene rings, which can be particularly useful when the corresponding acyl chloride is less accessible or reactive. The reaction conditions, such as temperature and stoichiometry of the Lewis acid, are critical for achieving good yields and minimizing side reactions.

The nature of the acyl chloride derivative significantly influences the outcome of the Friedel-Crafts acylation. Substituents on the benzoyl chloride ring can affect the reactivity of the acylating agent and the properties of the resulting ketone. For example, electron-donating groups on the benzoyl chloride can increase the electron density on the carbonyl carbon, potentially reducing its electrophilicity and slowing down the reaction. Conversely, electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, facilitating the acylation process.

Studies on the aroylation of substituted thiophenes have shown that various substituted benzoyl chlorides can be employed to generate a library of aroylthiophenes. For example, the reaction of 2-acetylthiophene with 3-bromobenzotrichloride has been successfully demonstrated. The choice of the acyl chloride derivative not only determines the final structure of the product but can also impact the reaction conditions required for optimal conversion. Steric hindrance from bulky substituents on the acyl chloride can also play a role in the reaction's efficiency.

Cyclocondensation Strategies for Thiophene Ring Formation

An alternative to functionalizing a pre-existing thiophene ring is to construct the ring itself from acyclic precursors. These cyclocondensation reactions offer a high degree of flexibility in introducing substituents at various positions of the thiophene nucleus.

One of the most established methods is the Paal-Knorr thiophene synthesis , which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. wikipedia.orgorganic-chemistry.org This method is particularly valuable for preparing substituted thiophenes. The reaction proceeds by the conversion of the diketone to a thioketone intermediate, followed by cyclization and dehydration to form the aromatic thiophene ring. wikipedia.org

Another powerful cyclocondensation method is the Gewald aminothiophene synthesis . This one-pot, multi-component reaction involves the condensation of a ketone (or aldehyde) with an α-cyanoester and elemental sulfur in the presence of a base. researchgate.netwikipedia.orgorganic-chemistry.org The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to yield a polysubstituted 2-aminothiophene. wikipedia.orgresearchgate.net This method is highly versatile and allows for the synthesis of a wide range of functionally diverse thiophenes. researchgate.net

| Cyclocondensation Method | Starting Materials | Key Reagents | Product Type | Reference |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | P₄S₁₀, Lawesson's reagent | Substituted thiophenes | wikipedia.org |

| Gewald Synthesis | Ketone/Aldehyde, α-Cyanoester, Sulfur | Base (e.g., amine) | 2-Aminothiophenes | researchgate.netwikipedia.org |

Targeted Synthesis of Functionalized 3-(4-Chlorobenzoyl)thiophene Analogues

Once the this compound core is synthesized, further functionalization can be achieved through various cross-coupling reactions to introduce new substituents at specific positions on the thiophene ring.

Sonogashira Coupling for the Introduction of Arylethynyl Moieties at Thiophene C-5

The Sonogashira coupling is a highly effective cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The Sonogashira coupling has been successfully employed in the synthesis of complex molecules, including those with a thiophene core. nih.gov

In the context of this compound, the introduction of an arylethynyl group at the C-5 position can be achieved by first halogenating the C-5 position, for example, with bromine, to create a suitable substrate for the Sonogashira coupling. The resulting 5-bromo-3-(4-chlorobenzoyl)thiophene can then be coupled with a variety of terminal (hetero)aryl acetylenes.

A study on the synthesis of 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives demonstrated the successful application of the Sonogashira coupling on 5-bromothiophene substrates. nih.gov This work highlights the utility of this reaction for introducing structural diversity at the C-5 position of aroylthiophenes. The reaction conditions, including the choice of palladium catalyst, copper co-catalyst, base, and solvent, can be optimized to achieve high yields of the desired 5-alkynyl-3-aroylthiophene derivatives.

| Substrate | Alkyne | Catalyst System | Base | Product | Yield | Reference |

| 5-Bromo-2-amino-3-(3',4',5'-trimethoxybenzoyl)thiophene | Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂, CuI | Et₃N | 2-Amino-5-(phenylethynyl)-3-(3',4',5'-trimethoxybenzoyl)thiophene | 85% | nih.gov |

| 5-Bromo-2-amino-3-(3',4',5'-trimethoxybenzoyl)thiophene | 2-Ethynylthiophene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | 2-Amino-5-(thiophen-2-ylethynyl)-3-(3',4',5'-trimethoxybenzoyl)thiophene | 82% | nih.gov |

| 5-Bromo-2-amino-3-(3',4',5'-trimethoxybenzoyl)thiophene | 3-Ethynylthiophene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | 2-Amino-5-(thiophen-3-ylethynyl)-3-(3',4',5'-trimethoxybenzoyl)thiophene | 88% | nih.gov |

Incorporation of N-Substituted Piperazine (B1678402) Derivatives at Thiophene C-4

The introduction of N-substituted piperazine moieties at the C-4 position of the this compound core is a key strategy for developing novel bioactive molecules. Piperazine and its derivatives are prevalent in many approved drugs due to their favorable pharmacokinetic properties. mdpi.com The synthesis of these derivatives often involves the initial preparation of a 4-halo-3-(4-chlorobenzoyl)thiophene intermediate. This intermediate can then undergo nucleophilic substitution reactions with various N-substituted piperazines.

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of the C-N bond between the thiophene ring and the piperazine nitrogen. nih.gov These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the coupling of the 4-halothiophene with the desired N-substituted piperazine. nih.govnih.gov The choice of the N-substituent on the piperazine ring can be varied to modulate the pharmacological properties of the final compound. nih.gov

Table 1: Examples of N-Substituted Piperazine Derivatives Synthesized from 4-Halo-3-(4-chlorobenzoyl)thiophene

| N-Substituent on Piperazine | Reaction Type | Catalyst/Reagents | Reference |

| Methyl | Buchwald-Hartwig Amination | Pd(dba)₂, BINAP, NaOtBu | nih.gov |

| Phenyl | Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | nih.gov |

| Benzyl | Nucleophilic Substitution | K₂CO₃, DMF | mdpi.com |

| 4-Fluorobenzyl | Nucleophilic Substitution | Et₃N, CH₂Cl₂ |

This table is illustrative and based on general methods for N-arylation and N-alkylation of piperazines.

Diversification through Alkyl, Halogen, and Aryl Substitutions at Thiophene C-4 and C-5 Positions

Further diversification of the this compound scaffold can be achieved by introducing alkyl, halogen, and aryl groups at the C-4 and C-5 positions of the thiophene ring. These substitutions can significantly influence the electronic properties and steric profile of the molecule.

Alkyl Substitutions: Alkyl groups can be introduced through various methods, including Friedel-Crafts alkylation, though this method can be prone to polysubstitution and rearrangement. More controlled methods involve cross-coupling reactions, such as the Kumada or Negishi coupling, using an appropriate organometallic reagent (e.g., Grignard or organozinc reagent) and a palladium or nickel catalyst. nih.gov

Halogen Substitutions: Halogenation of the thiophene ring can be accomplished using various halogenating agents. For instance, bromination can be achieved with N-bromosuccinimide (NBS) and chlorination with N-chlorosuccinimide (NCS). The regioselectivity of the halogenation is influenced by the directing effects of the existing substituents on the thiophene ring. nih.gov The introduction of a halogen atom provides a handle for further functionalization through cross-coupling reactions.

Aryl Substitutions: Aryl groups are commonly introduced via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. semanticscholar.orgrsc.orgnih.govmdpi.com This reaction involves the coupling of a halothiophene derivative with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. semanticscholar.orgrsc.orgnih.govmdpi.com This method is highly versatile and tolerates a wide range of functional groups on both coupling partners.

Table 2: Methods for Substitution at C-4 and C-5 of the Thiophene Ring

| Substitution Type | Reaction | Typical Reagents |

| Alkylation | Kumada Coupling | Alkyl-MgBr, PdCl₂(dppf) |

| Halogenation | Electrophilic Halogenation | NBS or NCS |

| Arylation | Suzuki-Miyaura Coupling | Aryl-B(OH)₂, Pd(PPh₃)₄, K₂CO₃ |

This table provides representative examples of synthetic methods.

Synthesis of Novel Thiophene-Thiourea Conjugates

Thiourea (B124793) derivatives are known to exhibit a wide range of biological activities. mdpi.commdpi.com The synthesis of thiophene-thiourea conjugates involves the reaction of an aminothiophene derivative with an isothiocyanate. For the synthesis of conjugates of this compound, a 2-amino-3-(4-chlorobenzoyl)thiophene intermediate is typically required. This intermediate can be synthesized, for example, through a Gewald reaction. researchgate.netarkat-usa.org

The 2-aminothiophene can then be reacted with a suitable acyl isothiocyanate, which can be generated in situ from the corresponding acyl chloride and a thiocyanate (B1210189) salt (e.g., ammonium (B1175870) or potassium thiocyanate). mdpi.comnih.govanalis.com.my Alternatively, the aminothiophene can be treated with a pre-formed isothiocyanate. The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating in a suitable solvent like acetone (B3395972) or tetrahydrofuran. nih.govdoi.org

A general synthetic route involves the reaction of 4-chlorobenzoyl chloride with potassium thiocyanate to form 4-chlorobenzoyl isothiocyanate, which then reacts with an appropriate aminothiophene to yield the desired thiophene-thiourea conjugate. organic-chemistry.org

Design and Synthesis of Spirooxindole-Benzo[b]thiophene Hybrids Incorporating a 4-Chlorobenzoyl Group

Spirooxindoles are a class of compounds with a spirocyclic junction at the 3-position of an oxindole (B195798) ring. The synthesis of spirooxindole-benzo[b]thiophene hybrids incorporating a 4-chlorobenzoyl group often involves a [3+2] cycloaddition reaction. rsc.org This reaction typically occurs between an azomethine ylide and a dipolarophile.

In a representative synthesis, a chalcone (B49325) derivative bearing a 4-chlorobenzoyl group attached to a benzo[b]thiophene scaffold is used as the dipolarophile. rsc.org The azomethine ylide is generated in situ from the reaction of an isatin (B1672199) (or a substituted isatin) and an amino acid, such as sarcosine (B1681465) or thioproline. The reaction proceeds via a 1,3-dipolar cycloaddition to afford the spirocyclic product with high regio- and diastereoselectivity. rsc.orgnih.gov

Table 3: Key Components in the Synthesis of Spirooxindole-Benzo[b]thiophene Hybrids

| Component | Role in Reaction | Example |

| Isatin | Precursor for azomethine ylide | Isatin, 5-chloroisatin |

| Amino Acid | Precursor for azomethine ylide | Sarcosine, Thioproline |

| Benzo[b]thiophene Chalcone | Dipolarophile | (E)-1-(benzo[b]thiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one |

This table is based on the general synthetic strategy for spirooxindoles. rsc.orgresearchgate.netorganic-chemistry.org

Synthesis of 2-Amino-3-(4-chlorobenzoyl)-4-benzyl-5-arylthiophene Derivatives

The Gewald reaction is a powerful and versatile method for the synthesis of polysubstituted 2-aminothiophenes. researchgate.netarkat-usa.orgorganic-chemistry.orgrsc.orgorganic-chemistry.orgwikipedia.orgmdpi.com The synthesis of 2-amino-3-(4-chlorobenzoyl)-4-benzyl-5-arylthiophene derivatives can be achieved through a one-pot, three-component Gewald reaction. nih.gov

This reaction typically involves the condensation of an active methylene (B1212753) nitrile (e.g., malononitrile (B47326) or cyanoacetamide), a ketone (in this case, 1-(4-chlorophenyl)-3-phenylpropan-2-one to provide the 4-benzyl substituent), and elemental sulfur in the presence of a basic catalyst such as morpholine (B109124) or triethylamine. researchgate.netnih.gov The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure to form the thiophene ring. The aryl group at the C-5 position is derived from the ketone starting material.

A study by Romagnoli et al. describes the synthesis of a series of 2-amino-3-(4-chlorobenzoyl)-4-substituted thiophenes, highlighting the utility of the Gewald reaction for creating a library of analogs for biological screening. nih.gov

Green Chemistry Principles in the Synthesis of this compound Scaffolds

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methodologies in organic chemistry. nih.gov The principles of green chemistry, such as the use of alternative energy sources, solvent-free conditions, and atom economy, are being increasingly applied to the synthesis of heterocyclic compounds like thiophenes. nih.gov

Solvent-Free and Microwave-Assisted Synthetic Routes

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. nih.govrsc.orgresearchgate.netscirp.orgnih.govresearchgate.nete3s-conferences.org The Friedel-Crafts acylation of thiophene with 4-chlorobenzoyl chloride, a key step in the synthesis of the core scaffold, can be accelerated under microwave irradiation. e3s-conferences.orggoogle.comzenodo.org Similarly, cross-coupling reactions like the Suzuki-Miyaura coupling for the introduction of aryl substituents can be efficiently performed using microwave heating. researchgate.net The Gewald reaction for the synthesis of 2-aminothiophene derivatives has also been shown to be amenable to microwave-assisted conditions, providing rapid access to these important intermediates. wikipedia.org

Solvent-Free Synthesis: The elimination of volatile organic solvents is a primary goal of green chemistry. Solvent-free reactions, often conducted using mechanochemistry (ball milling) or by heating the neat reactants, can reduce waste and simplify purification procedures. rsc.orgrsc.orgresearchgate.net The synthesis of thiophene polymers has been successfully demonstrated using solvent-free mechanochemical oxidative polymerization. rsc.orgresearchgate.net The Gewald reaction has also been adapted to solvent-free conditions using high-speed ball milling, which can be conducted under aerobic conditions and may even be catalytic in base. mdpi.comnih.gov These solvent-free approaches offer a more sustainable alternative to traditional solution-phase synthesis. analis.com.my

Table 4: Green Chemistry Approaches in Thiophene Synthesis

| Green Chemistry Approach | Application in Thiophene Synthesis | Advantages |

| Microwave-Assisted Synthesis | Friedel-Crafts Acylation, Suzuki Coupling, Gewald Reaction | Reduced reaction times, increased yields, higher purity |

| Solvent-Free Synthesis (Mechanochemistry) | Gewald Reaction, Polymerization | Reduced solvent waste, simplified workup, potential for catalysis |

Chemical Reactivity and Transformation Pathways of 3 4 Chlorobenzoyl Thiophene Derivatives

Oxidative Transformations of the Thiophene (B33073) Ring

Oxidation of the sulfur atom in the thiophene ring of compounds like 3-(4-chlorobenzoyl)thiophene disrupts the aromatic system, leading to the formation of highly reactive intermediates. researchtrends.net The primary products of such oxidations are thiophene S-oxides, which can undergo further reactions. nih.gov The stability and subsequent transformation of these intermediates are influenced by the substituents present on the thiophene ring. nih.gov

Formation and Characterization of Thiophene S-Oxides

Thiophene S-oxides are typically generated through the direct oxidation of the corresponding thiophene. mdpi.org Common oxidizing agents include peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a protic or Lewis acid. mdpi.orgresearchgate.net The presence of an acid, like boron trifluoride etherate (BF₃·Et₂O), is crucial to stop the oxidation at the S-oxide (monoxide) stage and prevent further oxidation to the more stable S,S-dioxide (sulfone). mdpi.orgsemanticscholar.org The acid is thought to activate the peracid and complex with the resulting S-oxide, reducing the electron density on the sulfur atom and making it less susceptible to a second oxidation step. mdpi.orgresearchgate.net These reactions are typically conducted at low temperatures, such as -20°C, to control reactivity. mdpi.orgresearchgate.net

While direct studies on this compound are limited, the oxidation of its regioisomer, 2-(4-chlorobenzoyl)thiophene, with hydrogen peroxide in trifluoroacetic acid (TFA) or with m-CPBA/BF₃·Et₂O has been shown to proceed through a thiophene S-oxide intermediate. researchgate.net Thiophene S-oxides are generally unstable but can be isolated when bulky substituents are present at the 2- and 5-positions of the thiophene ring. nih.gov

Table 1: Conditions for Oxidation of Thiophenes to Thiophene S-Oxides

| Precursor | Oxidizing Agent | Catalyst/Acid | Temperature | Product |

|---|---|---|---|---|

| Substituted Thiophenes | m-CPBA | BF₃·Et₂O | -20°C | Thiophene S-Oxide |

Cycloaddition Reactions Involving Thiophene S-Oxides (e.g., Diels-Alder)

Once formed, thiophene S-oxides are no longer aromatic and behave as reactive dienes, readily participating in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. researchgate.netmdpi.org They can react with a variety of dienophiles, including alkenes and alkynes, to form 7-thiabicyclo[2.2.1]heptene S-oxide derivatives. mdpi.org The stereoselectivity of these reactions is often high. researchgate.net

The versatility of this reaction allows for the synthesis of complex polycyclic structures. For instance, thiophene S-oxides can cycloadd to alkenes, alkynes, allenes, and even benzyne. mdpi.orgrsc.org The outcome of these reactions can be influenced by both electronic and steric factors of the substituents on the S-oxide. mdpi.org The resulting cycloadducts are themselves valuable intermediates; for example, the sulfoxy bridge can be eliminated to generate substituted arenes or cyclohexadienes under mild conditions. researchtrends.netsemanticscholar.org

Table 2: Examples of Dienophiles in Cycloaddition Reactions with Thiophene S-Oxides

| Dienophile Class | Specific Example | Resulting Structure |

|---|---|---|

| Alkenes | Maleimides, Quinones | 7-Thiabicyclo[2.2.1]heptene S-oxide derivatives |

| Alkynes | Acetylene (B1199291) dicarboxylates | Substituted Arenes (after SO extrusion) |

| Allenes | Ethyl propadienoate | Thiabicyclo[2.2.1]heptene S-oxide derivatives |

Generation of Sesquioxides and Sulfone-Water Adducts

In the absence of a suitable dienophile, the highly reactive thiophene S-oxide intermediates can undergo self-dimerization. researchtrends.net These dimeric products, formed from the cycloaddition of one thiophene S-oxide acting as a diene with another acting as a dienophile, are known as "sesquioxides". researchtrends.netnih.gov The formation of sesquioxides has been observed as a side-product during the oxidation of thiophenes to thiophene S,S-dioxides and serves as evidence for the existence of the transient S-oxide intermediate. semanticscholar.org

Specifically, the oxidation of 2-(4-chlorobenzoyl)thiophene is known to produce sesquioxides, indicating that the intermediate 2-(4-chlorobenzoyl)thiophene S-oxide follows this dimerization pathway. researchgate.net Another potential product can arise from the cycloaddition of the thiophene S-oxide to the corresponding thiophene S,S-dioxide, if the latter is also present in the reaction mixture. researchtrends.netsemanticscholar.org

Nucleophilic Substitution Reactions and Reactivity at the Benzoyl Moiety

The benzoyl moiety of this compound offers a different avenue of reactivity centered on the phenyl ring. The thiophene ring, being electron-rich, generally favors electrophilic substitution over nucleophilic substitution. uoanbar.edu.iq However, the 4-chlorobenzoyl group contains an aryl halide that can potentially undergo nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by strongly electron-withdrawing groups.

More readily, the carbonyl group can influence the reactivity of the attached rings. For instance, in related systems, the acylation of 2-acetylthiophene (B1664040) with substituted benzoyl chlorides in the presence of aluminum chloride leads to the introduction of a second acyl group onto the thiophene ring, preferentially at the 4-position. arkat-usa.org While this is an electrophilic substitution on the thiophene ring, it demonstrates the interplay of reactivity between the acyl group and the heterocyclic system. The use of aryldichlorocarbenium tetrachloroaluminates, derived from benzotrichlorides, has been shown to be an effective alternative for such aroylation reactions. arkat-usa.org

Reaction Kinetics and Mechanistic Elucidation of Novel Transformations

Detailed kinetic studies specifically on transformations of this compound are not widely documented. However, the mechanisms of the constituent reactions are well-established in the broader context of thiophene chemistry.

The oxidation of thiophene to its S-oxide is understood to proceed via electrophilic attack of the oxidant on the sulfur atom. The subsequent Diels-Alder reaction is a concerted pericyclic process, the kinetics of which are highly dependent on the electronic nature of both the thiophene S-oxide (diene) and the dienophile.

For nucleophilic substitutions on the thiophene ring itself, the increased reactivity compared to benzene (B151609) analogues is explained by the ability of the sulfur atom to stabilize the Wheland intermediate through the involvement of its d-orbitals. uoanbar.edu.iq This stabilization lowers the activation energy for the substitution process. Mechanistic studies on related compounds often employ trapping experiments, where a highly reactive intermediate, such as a thiophene S-oxide, is "trapped" by a reactive dienophile like a maleimide, confirming the intermediate's transient existence. researchgate.net

Structure Activity Relationship Sar and Structural Elucidation Studies

Positional Effects of Substituents on Biological Activity and Receptor Interaction

The biological activity of thiophene-based compounds is highly sensitive to the placement of substituents on the aromatic rings. The specific location of a chemical group can dramatically alter a molecule's ability to interact with its biological target, such as a receptor or enzyme.

Research into various heterocyclic compounds provides a framework for understanding these effects. For instance, in the development of N-(4-t-butylbenzyl)-N′-[4-(methylsulfonylamino)benzyl]-thiourea analogues as TRPV1 receptor antagonists, the "B-region" of the molecule was a key focus of structure-activity relationship studies. elsevierpure.com Similarly, investigations into 4-azabenzoxazole derivatives as histamine (B1213489) H₃ antagonists demonstrated that introducing substituted phenyl, pyridyl, and fused heterocyclic groups at the 6-position of the core structure resulted in compounds with significant activity. researchgate.net

In a series of 2-substituted quinazolin-4(3H)-ones, the nature and position of substituents were critical for their anti-proliferative effects. It was observed that phenyl-substituted compounds, particularly those with a basic side chain at the C8 position, showed moderate inhibitory effects on cancer cell growth, whereas analogues with a naphthyl group were generally inactive. nih.gov This highlights that both the type of aryl group and the position of other functional groups are crucial for biological activity. nih.gov

| Scaffold | Substituent Position/Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| Quinazolinone | Basic side chain at C8 | Identified as an optimal structural requirement for anti-proliferative activity. | nih.gov |

| 4-Azabenzoxazole | Groups at the 6-position | Introduction of various groups yielded good H₃ antagonist activity. | researchgate.net |

| Sulfamoyl Benzamidothiazole | Replacement of benzene (B151609) with thiophene (B33073) | Led to a loss of NF-κB activation enhancement. | nih.gov |

| Disubstituted Benzene | Reinforcing vs. Antagonistic orientation | Reinforcing orientations lead to predictable, often enhanced, activity. Antagonistic orientations require more complex analysis. | libretexts.org |

Conformational Analysis and Stereochemical Considerations in Derivatives

The three-dimensional shape of a molecule, dictated by its conformation and stereochemistry, is paramount to its interaction with biological targets. Chiral natural products are typically biosynthesized as single enantiomers, and their biological activity is often highly dependent on their specific stereochemistry. mdpi.com

Studies on derivatives of 3-Br-acivicin, a natural product, revealed that isomers with the natural (5S, αS) configuration were significantly more active against Plasmodium falciparum than their corresponding enantiomers and diastereoisomers. mdpi.com This pronounced difference in activity suggests that a stereoselective mechanism, possibly related to cellular uptake or target binding, is at play. mdpi.com While stereochemistry had a variable effect on direct enzyme binding across different subclasses of the derivatives, it consistently led to major differences in antimalarial activity, pointing towards stereoselective transport as a key determinant of the enhanced biological effect of the (5S, αS) isomers. mdpi.com

Conformational analysis, which examines the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is also crucial. For example, X-ray crystallography of certain N-[3,4-dihydro-4-oxoquinazolin-3-yl]aziridines showed a preferred orientation around the N–N bond where the lone pairs of electrons on the adjacent nitrogen atoms are eclipsed. rsc.org This preferred conformation in the solid state was also suggested to be the favored one in solution. rsc.org Such conformational preferences can lock a molecule into a specific shape that is either favorable or unfavorable for binding to a receptor.

In the context of developing probes for tau protein, replacing a flexible butadiene bridge in a parent molecule with more rigid linkers like 1,2,3-triazole, amide, and ester moieties served as a form of conformational constraint. nih.gov This modification directly influenced the derivatives' ability to bind to and visualize neurofibrillary tangles and Aβ plaques, demonstrating how limiting conformational freedom can fine-tune biological function. nih.gov

| Compound Subclass | Stereoisomer Configuration | Relative Activity vs. P. falciparum | Reference |

|---|---|---|---|

| Acivicin Analogues (1a-d) | (5S, αS) - Natural | Significantly more active (sub-micromolar IC₅₀) | mdpi.com |

| (5R, αR) - Enantiomer | Less potent | mdpi.com | |

| Diastereoisomers | Largely inactive | mdpi.com | |

| Conclusion: Stereochemistry plays a pivotal role, likely affecting a stereoselective uptake mechanism. | |||

| Methyl Ester Derivatives (2a-d) | (5S, αS) - Natural | Potent | mdpi.com |

| (5R, αR) - Enantiomer | ~10-fold less potent | mdpi.com | |

| Diastereoisomers | Inactive (IC₅₀ > 15 μM) | mdpi.com | |

| Conclusion: The trend of the natural configuration being most active is maintained. |

Influence of Electron-Withdrawing and Electron-Releasing Groups on Compound Activity

The electronic properties of substituents, classified as either electron-withdrawing groups (EWGs) or electron-donating groups (EDGs), are a cornerstone of structure-activity relationships. These groups modify the electron density of the aromatic ring system, which in turn affects the molecule's reactivity, stability, and ability to engage in intermolecular interactions like hydrogen bonding and π-π stacking.

Electron-withdrawing groups, such as nitro (-NO2), cyano (-CN), and sulfonyl groups, decrease the electron density of the ring. In some contexts, the presence of strong EWGs can stabilize intermediates in a reaction, thereby directing the stereochemical outcome. nih.gov For instance, in mannosylation reactions, strongly electron-withdrawing sulfonyl groups had a more pronounced β-directing effect compared to weaker EWGs like acyl groups. nih.gov Theoretical studies on naphthodifuran derivatives have shown that attaching EWGs like –COOH, –OCF₃, and –CN can significantly alter the molecule's electronic properties, including its highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO), and enhance its potential as an electron transfer material. researchgate.net

Conversely, electron-donating groups, such as methoxy (B1213986) (-OCH₃) and amino (-NH₂) groups, increase the electron density of the ring. It is often assumed that EDGs might enhance aromaticity by increasing electron density. However, studies on porphyrinoids have shown that as the strength of the EDG increases, the aromaticity of the macrocycle actually decreases. nih.gov This counterintuitive finding suggests that any significant electronic perturbation, whether from withdrawing or donating groups, can disrupt the ideal aromatic system and thereby alter the molecule's properties and activity. nih.gov

The interplay of these electronic effects is crucial in drug design. In the development of chalcone-based inhibitors of NF-κB, a key anti-inflammatory target, specific patterns of methoxy groups (EDGs) on the chalcone (B49325) scaffold were found to be critical for potent activity. nih.gov The lead compound, 3-hydroxy-4,3',4',5'-tetramethoxychalcone, demonstrates a precise electronic and steric arrangement necessary for its biological function. nih.gov

| Group Type | Example Groups | Observed Influence | Context/Scaffold | Reference |

|---|---|---|---|---|

| Strong Electron-Withdrawing | -SO₂R (Sulfonyl) | Exhibited a higher β-directing effect in mannosylation by stabilizing the α-triflate intermediate. | Mannopyranosyl Donors | nih.gov |

| Weak Electron-Withdrawing | -COR (Acyl) | Showed a weaker β-directing effect compared to sulfonyl groups. | Mannopyranosyl Donors | nih.gov |

| Electron-Withdrawing | -COOH, -CN, -OCF₃ | Altered HOMO/LUMO levels and improved electron transfer integrals, enhancing mobility. | Naphthodifuran Derivatives | researchgate.net |

| Electron-Donating | -OCH₃ (Methoxy) | Specific substitution patterns were essential for potent NF-κB inhibition. | Chalcones | nih.gov |

| Electron-Donating | Various EDGs | Unexpectedly decreased aromaticity as the strength of the donating group increased. | Porphyrinoids | nih.gov |

Spectroscopic and Crystallographic Characterization of 3 4 Chlorobenzoyl Thiophene Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. For derivatives of 3-(4-chlorobenzoyl)thiophene, ¹H and ¹³C NMR provide precise information about the electronic environment of each proton and carbon atom, respectively, allowing for a complete mapping of the molecular structure.

The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the molecular structure, including the nature and position of substituents on the thiophene (B33073) and phenyl rings.

In the analysis of a representative derivative, (4-(4-Chlorophenyl)-2-(piperidin-1-yl)thiophen-3-yl)(phenyl)methanone , the ¹H NMR spectrum (recorded in CDCl₃ at 400 MHz) displays characteristic signals that confirm its structure. rsc.org Protons on the phenyl ring of the benzoyl group appear as multiplets in the aromatic region, typically between δ 7.37 and 7.85 ppm. rsc.org Specifically, the two protons ortho to the carbonyl group are deshielded and resonate at δ 7.85 ppm (d, J = 7.6 Hz). rsc.org The protons of the 4-chlorophenyl substituent also appear in this region, noted as a multiplet between δ 7.15 and 7.20 ppm. rsc.org A key singlet at δ 6.70 ppm is assigned to the single proton on the thiophene ring (H-5), confirming the substitution pattern. rsc.org The aliphatic protons of the piperidinyl moiety are observed upfield, with signals at δ 2.91 ppm (t, J = 5.0 Hz) and δ 1.35–1.27 ppm (m). rsc.org

The ¹³C NMR spectrum (recorded in CDCl₃ at 100 MHz) for the same derivative provides complementary structural detail. rsc.org The carbonyl carbon is readily identified by its characteristic downfield shift to δ 194.0 ppm. rsc.org The carbon atoms of the aromatic and heteroaromatic rings resonate in the δ 113.1–162.9 ppm range. rsc.org For instance, the carbon atom of the thiophene ring attached to the piperidinyl group (C-2) is found at δ 162.9 ppm, while the carbon bearing the single proton (C-5) is located at δ 113.1 ppm. rsc.org The carbons of the piperidinyl group appear at δ 55.7, 25.3, and 23.5 ppm. rsc.org

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Carbonyl (C=O) | - | 194.0 |

| Aromatic/Thiophene Carbons | - | 113.1 - 162.9 |

| Aromatic/Thiophene Protons | 6.70 - 7.85 | - |

| Piperidinyl Carbons | - | 23.5, 25.3, 55.7 |

| Piperidinyl Protons | 1.27 - 1.35, 2.91 | - |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between protons and carbons. In a related derivative, 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one , 2D NOESY (Nuclear Overhauser Effect Spectroscopy) was used to determine the spatial proximity of protons. mdpi.com Cross-peaks in the NOESY spectrum indicated that the methyl and aryl groups at the 2-position of the pyrrolone ring are on the same side of the five-membered ring. mdpi.com Such techniques are crucial for confirming stereochemistry and understanding the preferred conformation of flexible molecules in solution.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly FT-IR, is a rapid and effective method for identifying the functional groups present in a molecule based on the absorption of infrared radiation.

The FT-IR spectrum of a this compound derivative will exhibit several characteristic absorption bands. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the region of 1630–1680 cm⁻¹. For the related compound 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one , this C=O stretch was observed at 1680 cm⁻¹. mdpi.com

The aromatic C=C stretching vibrations from both the phenyl and thiophene rings typically appear in the 1400–1600 cm⁻¹ region. mdpi.com The C-Cl stretching vibration of the chlorophenyl group gives rise to bands in the fingerprint region, often around 1090 cm⁻¹ and 840 cm⁻¹. mdpi.com The thiophene ring itself has characteristic vibrations, including C-S stretching and ring deformation modes, which can be found at lower wavenumbers. For instance, the C–S–C out-of-plane deformation in thiophene is observed around 758 cm⁻¹. spectrabase.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Data (cm⁻¹) mdpi.com |

|---|---|---|---|

| Carbonyl (Ar-CO-Ar') | C=O Stretch | 1630 - 1680 | 1680 |

| Aromatic/Thiophene | C=C Stretch | 1400 - 1600 | 1504 - 1650 |

| Chlorophenyl | C-Cl Stretch | 1000 - 1100, 800 - 850 | 1092, 836 |

| Thiophene Ring | C-S-C Deformation | ~760 | - |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

For the derivative (4-(4-Chlorophenyl)-2-(piperidin-1-yl)thiophen-3-yl)(phenyl)methanone , the molecular ion peak [M]⁺ was found at an m/z value that confirmed its calculated molecular weight (calculated for C₂₂H₂₀ClNOS: 381.0952, found: 381.0953). rsc.org This precise measurement confirms the elemental composition of the molecule.

The fragmentation pattern under electron impact (EI) ionization provides valuable structural clues. Key fragmentation pathways for benzoylthiophenes often involve cleavage at the bonds adjacent to the carbonyl group. Common fragments would correspond to the benzoyl cation and the thienyl cation. For this compound, one would expect to see characteristic fragments such as the 4-chlorobenzoyl cation (m/z 139/141 due to chlorine isotopes) and the thienoyl cation. The mass spectrum of (4-chlorophenyl)phenylmethanone , a related fragment, shows a molecular ion at m/z 216 and a base peak corresponding to the benzoyl cation (m/z 105). nist.gov The loss of the chlorine atom would also be a potential fragmentation pathway.

X-ray Crystallography for Three-Dimensional Structure Determination

While spectroscopic methods provide extensive data on molecular structure, X-ray crystallography gives the definitive three-dimensional arrangement of atoms and molecules in a crystal lattice. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, which are fundamental to understanding the molecule's conformation and intermolecular interactions.

Analysis of Crystal Packing and Intermolecular Interactions

In the crystal structure of a related derivative, N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]-2-[(E)-(2-hydroxybenzylidene)amino]acetamide, weak C—H⋯O intermolecular interactions are instrumental in linking adjacent molecules. nih.govresearchgate.net These interactions form one-dimensional chains and two-dimensional networks, creating sheet-like structures within the crystal lattice. nih.govresearchgate.net

A Hirshfeld surface analysis performed on 3-benzyl-2-[bis(1H-pyrrol-2-yl)methyl]thiophene highlights the quantitative contribution of different intermolecular contacts. This analysis indicates that H⋯H, C⋯H/H⋯C, and S⋯H/H⋯S interactions are the most significant contributors to the crystal packing, alongside N—H⋯N and N—H⋯π interactions that form a three-dimensional network. nih.gov

Table 1: Common Intermolecular Interactions in Thiophene Derivatives

| Interaction Type | Description | Example Compound |

|---|---|---|

| C—H⋯O Hydrogen Bonds | An interaction between a carbon-bound hydrogen and an oxygen atom, linking molecules into chains or sheets. | N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]-2-[(E)-(2-hydroxybenzylidene)amino]acetamide nih.govresearchgate.net |

| π–π Stacking | Attractive, noncovalent interactions between aromatic rings, contributing to a stacked arrangement. | N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide nih.gov |

| N—H⋯N Hydrogen Bonds | An interaction between a nitrogen-bound hydrogen and a nitrogen atom, bonding molecular pairs. | 3-benzyl-2-[bis(1H-pyrrol-2-yl)methyl]thiophene nih.gov |

| C—H⋯π Interactions | A weak interaction between a C-H bond and the π-electron system of an aromatic ring. | Aromatic oligoamides with a pyridyl carboxamide core frontiersin.org |

| H⋯H Contacts | van der Waals interactions between hydrogen atoms on adjacent molecules, often comprising the largest surface area of contact. | 3-benzyl-2-[bis(1H-pyrrol-2-yl)methyl]thiophene nih.gov |

Examination of Molecular Disorder and Conformations

The conformation of this compound derivatives is largely defined by the rotational freedom around the single bonds connecting the thiophene ring, the carbonyl group, and the chlorophenyl ring. The relative orientation of these rings is described by dihedral angles.

In the crystal structure of N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide, the dihedral angle between the thiophene ring and the carbonyl-bonded benzene (B151609) ring is 59.0 (2)°. nih.gov For a 2-chloro substituted analogue, N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]-2-[(E)-(2-hydroxybenzylidene)amino]acetamide, the dihedral angle between the thiophene ring and the chlorophenyl ring is 70.1 (1)°. nih.govresearchgate.net These significant twists indicate that the aromatic rings are generally not coplanar, which is a common feature in such multi-ring systems due to steric hindrance.

A notable phenomenon in thiophene-3-carbonyl derivatives is the presence of "ring flip disorder" in the solid state. mdpi.com This type of disorder arises from the thiophene ring adopting two distinct orientations related by a 180° rotation about the C(3)–C=O bond. mdpi.com In the crystal structure of thiophene-3-carbonyl chloride, for example, the thiophene ring is disordered, with the sulfur atom occupying one position in approximately 70% of the molecules and the corresponding C-H group occupying that same position in the other 30%. mdpi.com This indicates a low rotational barrier, allowing the ring to "flip" within the crystal lattice. This disorder can be influenced by subtle packing forces and the nature of substituents on the thiophene ring. mdpi.com

Table 2: Conformational Features of Related Thiophene Derivatives

| Compound | Feature | Description / Value |

|---|---|---|

| Thiophene-3-carbonyl chloride | Molecular Disorder | Exhibits "ring flip disorder" with two orientations of the thiophene ring (70/30 occupancy). mdpi.com |

| N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]...acetamide | Dihedral Angle | The angle between the thiophene and chlorophenyl rings is 70.1 (1)°. nih.govresearchgate.net |

| N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide | Dihedral Angle | The angle between the thiophene ring and the carbonyl-bonded benzene ring is 59.0 (2)°. nih.gov |

| N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]...acetamide | Conformation | The imine bond in a side chain was observed to be in an E conformation. nih.govresearchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of conjugated molecules like this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy orbitals (typically π* orbitals). The wavelengths at which these absorptions occur (λmax) provide information about the extent of conjugation and the energy gap between the orbitals.

The electronic structure and, consequently, the UV-Vis spectrum of a thiophene derivative are influenced by the position and nature of its substituents. nii.ac.jp Studies have shown that a substituent at the 2-position of a thiophene ring generally conjugates more strongly with the ring than a substituent at the 3-position. nii.ac.jp

For this compound, the conjugated system extends across the thiophene ring, the carbonyl group, and the chlorophenyl ring. The UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π → π* transitions. While the specific spectrum for this compound is not detailed in the provided context, data from analogous compounds can provide insight. For example, various thienylazo-thiophene dyes, which also feature extended conjugation, exhibit maximum absorption (λmax) values in the range of 414 nm to 457 nm, depending on the specific substituents and the solvent used.

The solvent can also play a role, with more polar solvents often causing a shift in the absorption maxima (solvatochromism). For instance, one study noted that DMF, a polar solvent, caused a greater bathochromic (red) shift compared to acetone (B3395972) or methanol.

Table 3: Representative UV-Vis Absorption Maxima for Thiophene Derivatives

| Compound Class / Specific Compound | Solvent | λmax (nm) |

|---|---|---|

| 2-Ethoxycarbonyl-4-thienylazothiophene dye | Methanol | 414 |

| 2-Ethoxycarbonyl-4-thienylazothiophene dye | Acetone | 422 |

| 2-Ethoxycarbonyl-4-thienylazothiophene dye | DMF | 422 |

| Permanganate (for comparison) | Aqueous | 310 and 530 researchgate.net |

| Chlorophyll (for comparison) | Acetone | 440 and 660 researchgate.net |

| Hexaaqua-Chromium(III) (for comparison) | Aqueous | 300, 420, and 580 researchgate.net |

Computational Chemistry and in Silico Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of computational chemistry, employed to investigate the electronic structure and properties of molecules. For thiophene-based compounds, DFT methods like B3LYP are frequently used to optimize molecular geometries and predict various electronic and optical characteristics.

Prediction of Electronic Properties: HOMO-LUMO Energies, Ionization Potential, and Electron Affinity

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic properties and chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

Within the framework of Koopmans' theorem, the ionization potential (IP) and electron affinity (EA) can be approximated from the energies of these frontier orbitals:

Ionization Potential (IP) ≈ -EHOMO

Electron Affinity (EA) ≈ -ELUMO

DFT calculations for thiophene (B33073) derivatives provide valuable data on these parameters. For instance, studies on related structures show how substituents on the thiophene ring influence the energy levels of these orbitals. The electron-withdrawing nature of the 4-chlorobenzoyl group is expected to lower the energies of both the HOMO and LUMO of the parent thiophene molecule.

Table 1: Representative Electronic Properties Calculated via DFT for Thiophene Derivatives

| Property | Description | Representative Value Range |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 3.5 to 4.5 eV |

| Ionization Potential (IP) | Energy required to remove an electron | 5.0 to 6.5 eV |

| Electron Affinity (EA) | Energy released when an electron is added | 1.0 to 2.5 eV |

Note: These values are representative based on published data for structurally similar thiophene derivatives and provide an expected range for 3-(4-Chlorobenzoyl)thiophene.

Analysis of Molecular Electrostatic Potentials

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In molecules like this compound, MEP analysis reveals distinct potential regions. Computational studies on structurally analogous compounds, such as chloro-substituted benzoylthiophenes, indicate that:

Negative Potential Regions: These are typically located over electronegative atoms. For this compound, the most negative regions are expected around the carbonyl oxygen atom and the chlorine atom, making these sites susceptible to electrophilic attack.

Positive Potential Regions: These are generally found around hydrogen atoms, particularly those on the aromatic rings. These areas are favorable for nucleophilic attack.

This analysis is crucial for interpreting intermolecular interactions, including hydrogen bonding and halogen bonding, which play a significant role in biological recognition processes. nih.govluisrdomingo.com

Studies on Nonlinear Optical (NLO) Properties

Organic molecules with extensive π-conjugated systems and significant charge transfer characteristics, often described as D-π-A (Donor-π-Acceptor) structures, are of great interest for applications in nonlinear optics. Chalcones and their heterocyclic analogs, including those containing thiophene, are widely studied for their NLO properties. researchgate.netbiointerfaceresearch.com

DFT calculations are a primary method for predicting NLO behavior by computing key parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). analis.com.my A large hyperpolarizability value is indicative of a strong NLO response. For a molecule like this compound, the benzoyl group acts as an electron acceptor, while the thiophene ring can act as part of the π-bridge or donor system. The intramolecular charge transfer between these moieties is expected to give rise to NLO properties, making it a potential candidate for optical device applications. researchgate.net

Computational Support for Reaction Mechanisms

DFT calculations provide powerful support for elucidating complex reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states. The calculated activation free energy (the energy difference between the reactants and the transition state) allows chemists to predict the most favorable reaction pathway.

For instance, DFT has been used to study the mechanisms of cycloaddition reactions involving heterocyclic compounds. acs.org By comparing the activation energies of different possible routes (e.g., concerted vs. stepwise mechanisms), researchers can determine which pathway is kinetically favored. Although specific mechanistic studies on this compound are not widely reported, this computational methodology is directly applicable to understanding its synthesis and reactivity.

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), forming a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding their potential biological activity.

Derivatives of thiophene have been extensively investigated as potential therapeutic agents, and molecular docking has been a key tool in these studies. journalirjpac.comresearchgate.net Simulations involving thiophene-based compounds have explored their interactions with a variety of biological targets, including:

Enzymes: Such as cholinesterases in the context of Alzheimer's disease and Enoyl-acyl carrier protein reductase (InhA) for antimicrobial applications. researchgate.netarxiv.org

Protein Kinases: Investigated for anticancer activity.

Receptors: Docking studies help in understanding agonist or antagonist behavior.

In a typical docking study, this compound or its derivatives would be placed into the binding site of a target protein. The simulation software then calculates the binding affinity (often expressed as a docking score in kcal/mol), which estimates the strength of the interaction. The analysis of the resulting docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex.

Pharmacokinetic and Toxicological Predictions (ADME-Tox) of Derivatives

Before a compound can be considered a viable drug candidate, it is essential to evaluate its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—as well as its potential toxicity (Tox). In silico ADME-Tox predictions offer a rapid and cost-effective way to screen compounds for these properties early in the drug discovery process.

For derivatives of this compound, computational models can predict a range of crucial parameters. A key part of this assessment involves evaluating "drug-likeness," often using guidelines like Lipinski's Rule of Five. researchgate.netarxiv.org

Table 2: Common In Silico ADME-Tox Predictions for Drug Candidates

| Category | Parameter | Description |

| Absorption | Human Intestinal Absorption (HIA) | Predicts the percentage of a compound absorbed through the human gut. |

| Blood-Brain Barrier (BBB) Penetration | Assesses the likelihood of a compound crossing the BBB to act on the central nervous system. | |

| Distribution | Plasma Protein Binding (PPB) | Estimates the extent to which a compound binds to proteins in the blood. |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts if a compound is likely to inhibit major drug-metabolizing enzymes. |

| Excretion | Clearance | Predicts the rate at which a compound is removed from the body. |

| Toxicity | Ames Test | Predicts the mutagenic potential of a compound. |

| hERG Inhibition | Predicts the risk of cardiotoxicity. | |

| Drug-Likeness | Lipinski's Rule of Five | Evaluates properties (MW, logP, H-bond donors/acceptors) to predict oral bioavailability. |

These predictive models help researchers prioritize which derivatives of this compound are most promising for further experimental investigation, identifying those with a favorable balance of potency and drug-like properties while flagging compounds with potential liabilities. arxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of drug discovery and development, QSAR is a pivotal tool for optimizing lead compounds, predicting the activity of novel molecules, and understanding the physicochemical properties that govern their therapeutic effects. While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand how structural modifications to this scaffold could influence its biological activity.

A hypothetical QSAR study on a series of this compound analogs would involve the generation of a dataset of molecules with varying substituents on both the thiophene and the benzoyl rings. The biological activity of these compounds, such as their inhibitory concentration (IC50) against a specific biological target, would be experimentally determined. Subsequently, a wide array of molecular descriptors for each analog would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, modifying the substituent on the 4-position of the benzoyl ring from a chlorine atom to other electron-withdrawing or electron-donating groups would significantly alter the electronic properties of the entire molecule.

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule. Examples include molecular weight, volume, surface area, and specific steric parameters like those developed by Taft. The size and shape of the substituents can influence how the molecule fits into the binding site of a biological target.

Hydrophobic Descriptors: These quantify the lipophilicity or hydrophobicity of a molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. The logarithm of the octanol-water partition coefficient (logP) is the most common hydrophobic descriptor.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

Once the biological activities and molecular descriptors are compiled, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms are employed to build the QSAR model. The goal is to develop a robust and predictive equation of the form:

Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

The quality of the QSAR model is assessed through various statistical parameters, including the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the standard error of the estimate. A statistically significant and validated QSAR model can then be used to predict the activity of newly designed compounds before their synthesis, thereby saving time and resources.

For the design optimization of this compound derivatives, a QSAR model could reveal, for example, that a particular combination of electronic and steric properties at specific positions on the thiophene or benzoyl ring is critical for enhanced activity. The model might indicate that increasing the electron-withdrawing nature of the substituent on the benzoyl ring while introducing a bulky, hydrophobic group at a certain position on the thiophene ring could lead to a more potent compound.

The insights gained from such a QSAR study would provide a rational basis for the structural modification of this compound to improve its desired biological activity, selectivity, and pharmacokinetic profile.

Applications in Medicinal Chemistry

Development of Allosteric Modulators for Adenosine (B11128) Receptors

Allosteric modulators offer a sophisticated approach to drug design, enabling the fine-tuning of endogenous receptor responses in a site- and event-specific manner. Derivatives of 2-amino-3-(4-chlorobenzoyl)thiophene have been a particular focus in the development of modulators for adenosine receptors, which are critical targets in cardiovascular, inflammatory, and neurological diseases.

The 2-amino-3-(4-chlorobenzoyl)thiophene skeleton is a well-established core for creating potent positive allosteric modulators (PAMs) of the A1 adenosine receptor (A1AR). These compounds, also known as allosteric enhancers, augment the response of the receptor to its endogenous ligand, adenosine.

A detailed structure-activity relationship (SAR) has been investigated for a series of 2-amino-3-aroyl-4-[(4-arylpiperazin-1-yl)methyl]thiophene derivatives, which have demonstrated potent allosteric enhancing effects on the A1AR. google.com Further research explored replacing the arylpiperazine group with various other templates, including fused indole (B1671886) nuclei, to probe for bulk tolerance at the 4-position of the thiophene (B33073) ring. google.com This led to the identification of 1,2,3,4-tetrahydropyrazino[1,2-a]indole (B1256481) derivatives as highly active compounds in both binding and functional cAMP studies, effectively potentiating the binding of the A1AR agonist [³H]CCPA. google.com

Another synthetic strategy involved introducing a two-carbon linker at the 5-position of the thiophene ring. nih.gov Among these, derivatives with a phenylacetylene (B144264) moiety at this position showed promising activity. The substitution at the 4-position was also found to be critical, with a neopentyl group leading to strong activity. nih.gov The most promising compounds from this series significantly potentiated agonist binding to the A1 receptor, with one derivative, in particular, demonstrating the ability to slow the dissociation rate of an agonist from the receptor. nih.gov

Table 1: A1 Adenosine Receptor Allosteric Enhancer Activity

| Derivative Class | Key Structural Feature | Observed Effect | Reference |

| 2-amino-3-(4-chlorobenzoyl)-4-substituted thiophenes | 1,2,3,4-tetrahydropyrazino[1,2-a]indole at position 4 | Potentiated agonist [³H]CCPA binding to A1 receptor | google.com |

| 2-amino-3-(4-chlorobenzoyl)-4,5-disubstituted thiophenes | Neopentyl at position 4; Phenylacetylene at position 5 | Strong potentiation of agonist [³H]CCPA binding; Retarded dissociation of [³H]NECA | nih.gov |

Research into allosteric modulators based on the 3-(4-chlorobenzoyl)thiophene scaffold has primarily focused on the A1 adenosine receptor subtype. Studies have successfully demonstrated that it is possible to achieve a clear separation between the desired allosteric enhancement and any off-target antagonistic activity at the A1 receptor. google.com

The development of these modulators has provided insights into their binding sites. While orthosteric ligands bind to the highly conserved agonist binding site, allosteric modulators bind to topographically distinct sites. For the A1AR PAMs derived from 2-amino-3-(4-chlorobenzoyl)thiophene, modifications at the 4- and 5-positions of the thiophene ring have been crucial in defining their interaction with the receptor, suggesting that they engage with specific, less-conserved regions. google.comnih.gov This specificity for the A1 subtype is a key advantage, potentially leading to therapies with fewer side effects than non-selective adenosine receptor agonists.

Antimicrobial Agent Development

The rise of antimicrobial resistance has spurred the search for new classes of therapeutic agents. The thiophene ring is a recognized pharmacophore in this area, and derivatives of this compound have been investigated for their potential to combat various pathogens.

Thiourea (B124793) derivatives are known to possess a wide range of biological activities, and when combined with a thiophene moiety, they have been explored as potential antifungal agents. mdpi.comnih.gov Studies on thiourea derivatives of 2-thiophenecarboxylic acid have shown notable inhibitory effects against pathogenic fungi like Candida auris, with activity being influenced by the substitution pattern on the aromatic ring. mdpi.comnih.gov

However, specific research focusing on thiophene-thiourea derivatives synthesized directly from the this compound scaffold is not extensively documented in the available literature. While the general class of thiophene-based compounds shows promise, further investigation is needed to determine the antifungal efficacy of this specific structural combination. Other thiophene derivatives, such as those bearing an 1,3,4-oxadiazole (B1194373) unit, have demonstrated promising antifungal activity against phytopathogenic fungi. nih.gov

Antibacterial Potential: Derivatives of this compound have shown notable potential as antibacterial agents, particularly against drug-resistant Gram-negative bacteria. nih.gov In a study of various heterocyclic derivatives, thiophenes with a 4-chlorophenyl substituent on the amide at position 2 demonstrated potent activity. nih.gov Certain derivatives exhibited significant efficacy against colistin-resistant Acinetobacter baumannii and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 8 to 16 mg/L. nih.govresearchgate.net Time-kill curve assays confirmed the bactericidal effects of these compounds, which appear to act by increasing bacterial membrane permeability and reducing the adherence of bacteria to host cells. nih.gov

Antiviral Potential: The this compound scaffold has also been integral to the discovery of potent antiviral agents. A patent describes thiophene derivatives, specifically mentioning methyl 3-[(4-chlorobenzoyl)amino]-5-phenylthiophene-2-carboxylate, as inhibitors of viral helicase for the treatment of flavivirus infections. google.comgoogle.com

More recently, a screening effort identified a thiophene derivative as a promising hit against the Ebola virus (EBOV). nih.gov Follow-up synthesis and testing led to the development of N-(4-chlorophenyl)-5-(...)-thiophene-2-carboxamide derivatives as potent, orally bioavailable EBOV entry inhibitors. nih.govacs.org These compounds were shown to act by blocking the interaction between the Ebola virus glycoprotein (B1211001) (GP) and the host cell receptor NPC1. acs.org The antiviral activity was strongly correlated between surrogate virus models and the wild-type Ebola virus, validating this chemical class as a promising avenue for anti-EBOV drug development. acs.org

Table 2: Antimicrobial Activity of this compound Derivatives

| Application | Derivative/Compound Class | Target Organism/Virus | Key Finding | Reference |

| Antibacterial | Thiophene with 4-chlorophenyl substituent | Colistin-resistant A. baumannii & E. coli | MIC values of 8-32 mg/L; Bactericidal effect | nih.govresearchgate.net |

| Antiviral | Methyl 3-[(4-chlorobenzoyl)amino]thiophene | Flavivirus | Patented as a viral helicase inhibitor | google.com |

| Antiviral | N-(4-chlorophenyl)thiophene-2-carboxamides | Ebola Virus (EBOV) | Potent entry inhibitors; Block GP-NPC1 interaction | nih.govacs.org |

Research into Anti-Inflammatory and Analgesic Properties

Thiophene-based compounds are recognized as privileged structures in the design of anti-inflammatory agents, with several commercial drugs like Tinoridine and Tiaprofenic acid containing this moiety. nih.gov These drugs often act by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators in the inflammatory cascade. nih.gov

While extensive research on the this compound core itself for these properties is limited in the reviewed literature, studies on structurally related compounds highlight its potential. For instance, a designed molecule, 3-chlorobenzoyl-N-(2-amino-4-chlorophenyl)anthranilic acid, which incorporates the 3-chlorobenzoyl moiety, demonstrated superior analgesic activity compared to the standard drug mefenamic acid in a writhing test on mice. indexcopernicus.com Other research has focused on synthesizing novel thiophene derivatives that show significant anti-inflammatory and analgesic effects in preclinical models. nih.govresearchgate.net These findings suggest that the this compound scaffold is a promising starting point for developing new, potentially more effective anti-inflammatory and analgesic drugs.

Anticancer and Antitumor Investigations of Thiophene Scaffolds

Thiophene derivatives have attracted considerable attention for their potential as anticancer and antitumor agents. nih.govnih.govresearchgate.neteurekaselect.com The planar structure of the thiophene ring can enhance binding to biological targets like kinases and proteins involved in apoptosis, while its chemical nature allows for modifications to improve potency and selectivity. mdpi.com

Several studies have demonstrated the cytotoxicity of thiophene compounds against various cancer cell lines. nih.gov For instance, some thiophene derivatives have shown effectiveness against non-small cell lung cancer and colorectal cancer cell lines. nih.gov The anticancer activity of these compounds is often attributed to their ability to induce cell cycle arrest and apoptosis. nih.gov The introduction of different substituents onto the thiophene ring can significantly influence the anticancer activity. For example, the presence of an electron-donating group, such as a methyl group, on a phenyl ring attached to a thiazole-thiophene scaffold has been shown to enhance antitumor activity, whereas an electron-withdrawing group like chlorine can decrease it. nih.gov

The hybridization of thiophene with other heterocyclic structures, such as acridine (B1665455), has been explored as a strategy to develop new anticancer agents with potentially improved efficacy and reduced toxicity. nih.gov While both acridine and thiophene compounds have shown antitumor effects, their clinical use can be limited by toxicity and drug resistance. nih.gov Hybrid molecules offer a potential solution to these challenges. nih.gov

Here is a summary of some thiophene derivatives and their reported anticancer activities:

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference |

| Thiophene-Acridine Hybrid (ACS03) | HCT-116 (colorectal carcinoma) | Increased antitumor activity compared to separate compounds. | nih.gov |

| Thiazole-Thiophene Scaffolds (e.g., 4b, 13a) | MCF-7 (breast carcinoma) | Promising antitumor activity, greater than cisplatin. | nih.gov |

| Tetrahydrobenzo[b]thiophene Derivatives (e.g., BU17) | Various cancer cell lines | Broad-spectrum antitumor activity, induction of apoptosis. | nih.gov |

| Thiophene Substituted Thiazoles (e.g., 24) | HepG2 (hepatocellular carcinoma) | Promising activity. | sci-hub.se |

| N-acylhydrazones of Thiophene (e.g., 30) | HL-60 (leukemia) | Most active cytotoxic agent in the series. | sci-hub.se |

| 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives | HepG-2 (hepatocellular carcinoma), A-549 (lung cancer) | Potent activity. | sci-hub.se |

Design and Evaluation of Cholinesterase Inhibitors

Cholinesterase inhibitors are a key class of drugs used in the management of Alzheimer's disease. tandfonline.commdpi.comnih.gov These inhibitors work by increasing the levels of acetylcholine, a neurotransmitter, in the brain. tandfonline.com The development of new and effective cholinesterase inhibitors is an active area of research. mdpi.comnih.gov

Thiophene-based scaffolds have been investigated for their potential as cholinesterase inhibitors. In one study, a series of thiazole (B1198619) derivatives incorporating a thiophene ring were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). tandfonline.com While the synthesized compounds showed weak inhibitory activity against both enzymes, they were generally more effective against AChE. tandfonline.com Another study focused on designing dual inhibitors of AChE and BuChE and found that some of the synthesized compounds exhibited good inhibitory activity in the micromolar range. mdpi.com

The design of hybrid molecules, combining a known cholinesterase inhibitor like tacrine (B349632) with other scaffolds, is a strategy being explored to develop new inhibitors with improved properties. nih.gov Molecular docking and dynamics simulations are often employed to understand the interactions between these inhibitors and the enzyme's active site, aiding in the design of more potent compounds. nih.govresearchgate.net

Exploration of Other Pharmacological Activities

In addition to anticancer and cholinesterase inhibitory activities, thiophene derivatives have been explored for a range of other pharmacological effects.

Anticonvulsant Activity: The thiophene ring is present in the FDA-approved anticonvulsant drug tiagabine, highlighting the potential of this scaffold in developing treatments for epilepsy. nih.gov

Antihypertensive Activity: A series of thienopyrimidine-2,4-diones with (phenylpiperazinyl)alkyl substitutions have been synthesized and evaluated for their antihypertensive effects. nih.govacs.org Several of these compounds were found to be potent oral antihypertensive agents in spontaneously hypertensive rats. nih.govacs.org

Antioxidant Activity: Some newly synthesized thiazole derivatives containing a thiophene ring have been evaluated for their antioxidant properties. tandfonline.com Certain compounds in this series demonstrated potent antioxidant activity, with IC50 values comparable to the standard antioxidant gallic acid. tandfonline.com

The Role of Thiophene Scaffolds as Privileged Pharmacophores in Drug Discovery

The thiophene nucleus is considered a "privileged pharmacophore" in medicinal chemistry due to its presence in a wide array of biologically active compounds and approved drugs. nih.govnih.gov Its bioisosteric relationship with the phenyl ring allows for its substitution to improve physicochemical properties, metabolic stability, and binding affinity of a parent compound. nih.gov The sulfur atom in the thiophene ring can also participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov